![molecular formula C14H17Cl B2661070 1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287331-98-8](/img/structure/B2661070.png)
1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP). BCPs are known to be bioisosteres of the phenyl ring . They have an influence on the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .
Synthesis Analysis
The synthesis of BCP derivatives remains a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . Another practical general reaction that gives BCPs on mg- to kg-quantities using just light has also been reported .Molecular Structure Analysis
High-resolution infrared absorption spectra have been analyzed for two BCP isotopologues . The D-atom replaces a hydrogen on the C3 symmetry axis such that the molecular symmetry is reduced from D3h to C3v .Chemical Reactions Analysis
The chemical installation of the BCP unit into a chemical entity remains a significant challenge . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented .Physical And Chemical Properties Analysis
The ground state B0 constants were found to be 0.2399412 (2) and 0.2267506 (11) cm-1 for the d0 and d1 isotopologues . The difference yields an Rs substitution value of 2.0309 (2) Ǻ for the position of the axial H atom relative to the d0 center of mass .Future Directions
The difficulty in the large-scale preparation of BCPs is still a problem that often outweighs the corresponding derivatives to becoming clinical candidates . The development of practical general reactions that give BCPs on mg- to kg-quantities using just light should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
1-(chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRLNLOUVRMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.